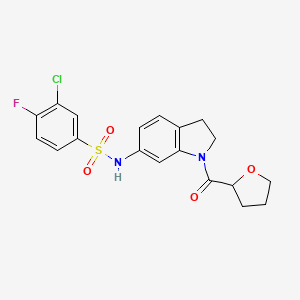![molecular formula C19H15N3O3S3 B2580302 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(etilosulfonil)benzamida CAS No. 941936-67-0](/img/structure/B2580302.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(etilosulfonil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a thiazole ring, and an ethylsulfonyl group attached to a benzamide core
Aplicaciones Científicas De Investigación
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules and cells.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their potential biological activities .
Mode of Action
It’s worth noting that similar compounds have been studied for their potential as optical materials and for their biological potential .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been reported as potent anti-mycobacterial agents . These compounds have shown promising anti-TB activity and were found to be non-toxic to HEK 293T cell lines . The molecular docking studies predict these compounds to be a ligand for the M. tuberculosis HisG, the putative drug target for tuberculosis .
Cellular Effects
Similar compounds have shown to induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This suggests that N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide might have similar effects on cell cycle regulation and apoptosis.
Molecular Mechanism
The exact molecular mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is not known. It’s predicted to be a ligand for the M. tuberculosis HisG , suggesting that it might exert its effects by interacting with this enzyme.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced by reacting the benzothiazole derivative with a thioamide or a similar reagent under basic conditions.
Ethylsulfonyl Group Introduction: The ethylsulfonyl group can be introduced by sulfonylation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the benzothiazole-thiazole intermediate with the ethylsulfonyl benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the thiazole and ethylsulfonyl groups, resulting in different chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: Contains a nitro group instead of an ethylsulfonyl group, affecting its reactivity and applications.
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Features a tert-butyl group and a chloro substituent, leading to different steric and electronic effects.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the presence of both benzothiazole and thiazole rings, along with the ethylsulfonyl group
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-7-5-6-12(10-13)17(23)22-19-21-15(11-26-19)18-20-14-8-3-4-9-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVUTJQYNGYEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)




![4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2580227.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2580228.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580229.png)
![N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2580232.png)


![N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)


